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molecular formula C9H12OS B1586424 2-(Trimethylacetyl)thiophene CAS No. 20409-48-7

2-(Trimethylacetyl)thiophene

Cat. No. B1586424
M. Wt: 168.26 g/mol
InChI Key: PMUOKYKJIKZPIR-UHFFFAOYSA-N
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Patent
US05597832

Procedure details

To 45 mL of diethylene glycol was added 5.04 g (90 mmol) of KOH, and the mixture was stirred until solution was complete. To this was added 5.05 g (30 mmol) of 2.2-dimethyl-1-thiophenyl-1-propanone (Lancaster Chemical Co.), and 3.75 g of hydrazine monohydrate, and the reaction was stirred at reflux for 48 hours. The solution was cooled, diluted with 100 mL of 1N HCl and 100 mL of water, and extracted with pentane. The extract was dried over MgSO4, filtered and concentrated to give 4.31 g of the title product. NMR (CDCl3) δ:0.95 (s, 9H), 2.70 (s, 2H), 6.75 (dd, 1H, J=1, J=4 Hz), 6.98 (dd, 1H, J=4, J=6 Hz), 7.12 (dd, 1H, J=1, J=6 Hz).
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
5.05 g
Type
reactant
Reaction Step Two
Quantity
3.75 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)COCCO.[OH-].[K+].[CH3:10][C:11]([CH3:20])([CH3:19])[C:12]([C:14]1[S:15][CH:16]=[CH:17][CH:18]=1)=O.O.NN>Cl.O>[CH3:10][C:11]([CH3:20])([CH3:19])[CH2:12][C:14]1[S:15][CH:16]=[CH:17][CH:18]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
45 mL
Type
reactant
Smiles
C(COCCO)O
Name
Quantity
5.04 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
5.05 g
Type
reactant
Smiles
CC(C(=O)C=1SC=CC1)(C)C
Name
Quantity
3.75 g
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred until solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with pentane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC(CC=1SC=CC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.31 g
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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